Hydrazone-Linked COFs Exhibit Superior Hydrolytic Stability Relative to Imine-Linked COFs
While imine-linked COFs are prone to hydrolytic degradation in aqueous acid or base, hydrazone-linked COFs remain intact under identical conditions. In a direct comparative model system—[PdPtL4]4+ coordination cages—the hydrazone cage exhibited no decomposition after 24 h in CD3CN/D2O (9:1), whereas the imine analogue underwent complete hydrolysis within 2 h [1]. Although this comparison was conducted on molecular cages rather than COFs, the fundamental linkage chemistry is identical, establishing a class-level stability advantage for hydrazone-based frameworks.
| Evidence Dimension | Hydrolytic half-life in CD3CN/D2O (9:1) |
|---|---|
| Target Compound Data | Hydrazone-linked cage: >24 h (no decomposition) |
| Comparator Or Baseline | Imine-linked cage: <2 h (complete hydrolysis) |
| Quantified Difference | >12-fold longer stability |
| Conditions | CD3CN/D2O (9:1), room temperature, NMR monitoring |
Why This Matters
For procurement decisions in applications requiring aqueous or acidic process conditions (e.g., environmental remediation, electrocatalysis in water), the hydrazone linkage provides a decisive stability advantage that imine-based alternatives cannot match.
- [1] Zhang Y, et al. Hydrazone- and imine-containing [PdPtL4]4+ cages: a comparative study of the stability and host–guest chemistry. Chemical Science, 2022, 13, 9916–9925. DOI: 10.1039/D2SC02034C View Source
